1-Chloro-1-(3-chloro-2-mercaptophenyl)propan-2-one 1-Chloro-1-(3-chloro-2-mercaptophenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20538596
InChI: InChI=1S/C9H8Cl2OS/c1-5(12)8(11)6-3-2-4-7(10)9(6)13/h2-4,8,13H,1H3
SMILES:
Molecular Formula: C9H8Cl2OS
Molecular Weight: 235.13 g/mol

1-Chloro-1-(3-chloro-2-mercaptophenyl)propan-2-one

CAS No.:

Cat. No.: VC20538596

Molecular Formula: C9H8Cl2OS

Molecular Weight: 235.13 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-1-(3-chloro-2-mercaptophenyl)propan-2-one -

Specification

Molecular Formula C9H8Cl2OS
Molecular Weight 235.13 g/mol
IUPAC Name 1-chloro-1-(3-chloro-2-sulfanylphenyl)propan-2-one
Standard InChI InChI=1S/C9H8Cl2OS/c1-5(12)8(11)6-3-2-4-7(10)9(6)13/h2-4,8,13H,1H3
Standard InChI Key CMGYWLRHVHIEEH-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=C(C(=CC=C1)Cl)S)Cl

Introduction

1-Chloro-1-(3-chloro-2-mercaptophenyl)propan-2-one is an organic compound characterized by its unique structure, which includes a chloro group, a mercapto group, and a ketone functional group. The molecular formula for this compound is not explicitly provided in the available sources, but it is similar to other compounds in the same class, such as 1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one, which has a molecular formula of C10H10Cl2OS and a molecular weight of approximately 249.16 g/mol. Given the structural similarity, 1-Chloro-1-(3-chloro-2-mercaptophenyl)propan-2-one likely has a molecular weight close to this range, approximately 249.14 g/mol.

Synthesis Methods

The synthesis of 1-Chloro-1-(3-chloro-2-mercaptophenyl)propan-2-one typically involves chlorination reactions. These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity.

  • Chlorination Reactions: These involve the introduction of chlorine atoms into the molecule, often using chlorinating agents in specific solvents.

  • Multi-step Processes: Synthesis may involve several steps, including the formation of intermediate compounds before achieving the final product.

Chemical Reactions and Mechanisms

1-Chloro-1-(3-chloro-2-mercaptophenyl)propan-2-one can undergo various chemical reactions due to its reactive functional groups. The mechanism of action primarily involves the reactivity of the chloro and mercapto groups.

  • Nucleophilic Substitution: The chlorine atoms can be displaced by nucleophiles, leading to the formation of new compounds.

  • Covalent Interactions: The mercapto group can react with thiol-containing biomolecules, potentially altering enzyme activity or cellular signaling pathways.

Biological Activity and Applications

The biological activity of 1-Chloro-1-(3-chloro-2-mercaptophenyl)propan-2-one is attributed to its ability to interact with proteins and enzymes through covalent bonding. This suggests potential applications in drug development, particularly in targeting specific biological pathways.

Application AreaDescription
Drug DevelopmentPotential for targeting specific biological pathways
Synthetic ChemistryUtility in developing new chemical entities
Biological InteractionsAbility to modify enzyme activity or cellular signaling

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